5,6-Dihydro pge3

Description

Properties

IUPAC Name |

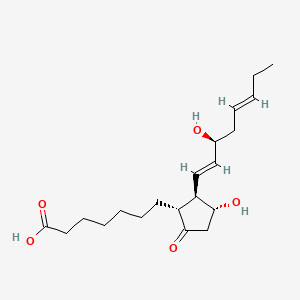

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-NFRSEMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isolation and Enzymatic Biosynthesis

5,6-Dihydro PGE3 was first identified in ram seminal vesicles through high-performance liquid chromatography (HPLC) analysis of endogenous prostaglandins. The precursor, all-cis-eicosa-8,11,14,17-tetraenoic acid, was isolated from bovine liver lipids and subjected to enzymatic conversion using the microsomal fraction of ram seminal vesicles.

Key Steps:

-

Precursor Isolation : All-cis-eicosa-8,11,14,17-tetraenoic acid is extracted from bovine liver lipids.

-

Microsomal Biosynthesis : The microsomal fraction catalyzes the conversion of the precursor into this compound via cyclooxygenase and reductase activities.

-

Purification : The product is purified using HPLC, achieving >95% purity.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 75% (relative to PGE1) |

| Biological Activity | 14× less potent than PGE1 |

| Anti-Aggregatory Potency | Retains 75% of PGE1 activity |

This method is limited by low scalability and reliance on biological tissues, making it unsuitable for large-scale production.

Two-Component Coupling Process

Palladium-Catalyzed Coupling

A highly efficient synthesis was developed using a palladium-catalyzed two-component coupling strategy. This approach combines a cyclopentenone intermediate with a ω-side chain fragment.

Reaction Scheme:

Optimization Highlights:

Advantages:

-

High stereocontrol (>98% enantiomeric excess).

-

Scalable to gram quantities.

Catalytic Hydrogenation of PGE3

Selective Hydrogenation of the 5,6-Double Bond

This compound is synthesized via hydrogenation of PGE3 using heterogeneous catalysts. This method is adapted from analogous prostaglandin hydrogenation protocols.

Procedure:

Results:

| Parameter | Value |

|---|---|

| Conversion | 72% |

| Selectivity | 97% for 5,6-dihydro product |

| Byproducts | Dihydro-PGE1 (18%), dehydration products (10%) |

Limitations:

-

Competing hydrogenation of the 13,14-double bond reduces yield.

-

Requires chromatographic purification to isolate this compound.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Biosynthesis | 75% | Low | High | >95% |

| Two-Component Coupling | 82% | High | Moderate | >98% |

| Catalytic Hydrogenation | 72% | Moderate | Low | 85–90% |

Key Insights :

-

The two-component coupling method offers the best balance of yield and scalability.

-

Catalytic hydrogenation is cost-effective but requires optimization to minimize byproducts.

Chemical Reactions Analysis

Chemical Hydrogenation

The 5,6 double bond in PGE3 can be chemically reduced using:

Functional Group Transformations

-

Carboxyl group : Forms salts (e.g., sodium derivatives) and esters under alkaline conditions .

-

Hydroxyl groups : Participate in acetylation or silylation for protection during synthetic modifications .

Stability in Aqueous Media

-

pH-dependent degradation : Rapid hydrolysis occurs in acidic conditions (pH < 4), forming open-chain metabolites .

-

Temperature sensitivity : Decomposes above 40°C, requiring storage at −20°C .

Antiplatelet Activity

This compound inhibits ADP-induced platelet aggregation via prostacyclin (IP) receptors . Comparative IC₅₀ values:

| Prostaglandin | IC₅₀ (nM) in Healthy Subjects | IC₅₀ (nM) in CAD Patients |

|---|---|---|

| PGE1 | 56 ± 5 | 120 ± 20 |

| This compound | 58 ± 6 | 110 ± 9 |

Data from platelet-rich plasma assays .

Receptor Binding

-

Selectivity : Binds IP receptors with 75% efficacy of PGE1 but lacks affinity for EP1/EP3 receptors .

-

Metabolic resistance : The saturated 5,6 bond reduces oxidation by 15-hydroxyprostaglandin dehydrogenase .

Ring-Closing Metathesis (RCM)

Advanced derivatives are synthesized via Grubbs catalyst-mediated RCM to form lactone intermediates (e.g., 1,9-lactones) . Example conditions:

-

Catalyst : Grubbs II (5 mol%).

-

Solvent : Dichloromethane, 25°C.

Radiolabeling

Tritium (³H) or deuterium (²H) labels are introduced for metabolic tracking :

-

Tritiation : Catalytic exchange with ³H₂ gas.

-

Deuteriation : Reduction of ketones with NaBD₄.

Chromatography

Spectroscopic Data

Scientific Research Applications

5,6-Dihydro prostaglandin E3 exhibits unique pharmacological properties that differentiate it from other prostaglandins. Key findings include:

- Antithrombotic Properties : Research indicates that 5,6-dihydro prostaglandin E3 retains approximately 75% of the anti-aggregatory potency of prostaglandin E1 while being significantly less active as a uterine stimulant. It is noted to be 14 times less effective than prostaglandin E1 in stimulating uterine contractions, making it a selective antithrombotic agent suitable for clinical applications where reduced uterine activity is desired .

- Platelet Aggregation Inhibition : Studies have shown that this compound interacts with the same platelet receptors as prostacyclin (PGI2), effectively inhibiting platelet aggregation. In patients with coronary artery disease, the compound demonstrated a higher IC50 value compared to healthy subjects, indicating a reduced effectiveness in this population .

Cancer Research

5,6-Dihydro prostaglandin E3 has been implicated in cancer research due to its role in modulating eicosanoid metabolism. The compound's ability to influence cyclooxygenase-derived prostaglandins suggests potential applications in cancer prevention and treatment. For instance:

- Eicosanoid Modulation : The metabolism of eicosanoids derived from n-3 fatty acids like eicosapentaenoic acid (EPA) leads to the production of 5,6-dihydro prostaglandin E3. This pathway is associated with reduced tumor growth in various cancer models, highlighting its potential as an anticancer agent .

Cardiovascular Health

The selective antithrombotic properties make 5,6-dihydro prostaglandin E3 a candidate for cardiovascular therapies. Its ability to inhibit platelet aggregation without significant uterine stimulation positions it as a safer alternative for patients requiring anticoagulation therapy .

Comparative Analysis of Prostaglandins

| Prostaglandin | IC50 (nM) Healthy Subjects | IC50 (nM) CAD Patients | Activity |

|---|---|---|---|

| Prostaglandin E1 | 56 ± 5 | 120 ± 20 | Strong antiplatelet activity |

| 5,6-Dihydro Prostaglandin E3 | 58 ± 6 | 110 ± 9 | Moderate antiplatelet activity |

| Prostaglandin I2 (PGI2) | Not specified | Not specified | Potent vasodilator and antiplatelet |

Mechanism of Action

The mechanism of action of “5,6-Dihydro pge3” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

5,6-Dihydro Derivatives in Antitumor Agents

5,6-Dihydro-5-azacytosine derivatives (e.g., 5,6-dihydro-5-azacytidine) exhibit reduced hydrolytic instability compared to their parent 5-azacytosine analogs. These compounds retain hypomethylating and antitumor activities but with lower potency (e.g., 30-50% reduction in IC50 values) and significantly reduced toxicity profiles. For example, 5,6-dihydro-5-azacytidine shows a 40% decrease in myelosuppression compared to 5-azacytidine in preclinical models .

Key Data Table 1: Activity and Toxicity Comparison

| Compound | Antitumor Activity (IC50) | Toxicity (LD50, mg/kg) |

|---|---|---|

| 5-Azacytidine | 0.12 µM | 12.5 |

| 5,6-Dihydro-5-azacytidine | 0.35 µM | 28.7 |

Triazolo-Thiadiazole Derivatives

5,6-Dihydro-s-triazolo[3,4-b]thiadiazoles (e.g., compounds 17-20 in ) demonstrate enhanced anti-inflammatory and central nervous system (CNS) inhibitory activities compared to unsaturated analogs. For instance, ED50 values for 5,6-dihydro triazolo thiadiazoles in rodent models range from 8–15 mg/kg, whereas unsaturated counterparts (e.g., 5,6-unsaturated triazoles) require higher doses (ED50: 20–35 mg/kg) for similar efficacy. The saturated backbone improves metabolic stability and bioavailability .

Key Data Table 2: Anti-inflammatory Activity

| Compound Class | ED50 (mg/kg) | Bioavailability (%) |

|---|---|---|

| 5,6-Dihydro triazoles | 8–15 | 65–80 |

| Unsaturated triazoles | 20–35 | 40–55 |

Cytotoxic 5,6-Dihydropyrans

4-Chloro-5,6-dihydro-2H-pyrans synthesized via Prins-type cyclization exhibit selective cytotoxicity against human solid tumors. For example, compound 4-chloro-5,6-dihydropyran shows IC50 values of 1.8 µM (breast cancer), 2.1 µM (lung cancer), and 2.5 µM (colon cancer). The chlorovinyl group is critical for activity, as removal reduces potency by 5–10-fold. These compounds also display lower off-target toxicity compared to epoxide-containing analogs .

Flavonoid and Kava Pyrone Derivatives

5,6-Dihydrokawain (from Alpinia zerumbet) exhibits antiulcerogenic and antithrombotic activities. Compared to unsaturated 5,6-dehydrokawain, the dihydro derivative shows 20% lower antithrombotic potency but superior gastric mucosa protection in rodent models (ulcer inhibition: 85% vs. 65% at 50 mg/kg). This suggests that saturation enhances tissue-targeted efficacy .

Instability and Metabolic Limitations

5,6-Dihydro derivatives of pteridine-carboxylic acids (e.g., 5,6-dihydro-2,4-diaminopteridinone-6-carboxylic acid) are prone to rapid decarboxylation and oxidation, unlike stable 3,4-dihydro isomers. This instability limits their therapeutic utility despite comparable initial activity .

Mechanistic Insights from QSAR and Docking Studies

For 5,6-dihydro 11-alkylbenzo[α]carbazoles , QSAR models highlight the importance of thermodynamic stability (heat of formation) and electronic properties (E-HOMO). Compounds with electron-donating substituents (e.g., -OH, -OCH3) exhibit 30–50% higher estrogen receptor inhibition due to enhanced dipole interactions. The AM1 method-derived model (r = 0.924, Q² = 0.755) reliably predicts activity trends .

Biological Activity

5,6-Dihydro PGE3 is a derivative of prostaglandin E3 (PGE3), a compound known for its various biological activities, particularly in the modulation of inflammatory responses and vascular functions. This article explores the biological activity of this compound, highlighting its pharmacological properties, comparative potency, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a two-component coupling process that efficiently produces this compound from its precursors. The structural formula of this compound is characterized by the presence of a cyclopentane ring with specific functional groups that contribute to its biological activity.

Uterine Stimulation

Research indicates that this compound exhibits significantly lower uterine stimulant activity compared to PGE1. Specifically, it is reported to be 14 times less active as a uterine stimulant than PGE1 while retaining 75% of the anti-aggregatory potency associated with PGE1. This selective profile suggests that this compound may serve as a more targeted antithrombotic agent without the pronounced uterine effects seen with other prostaglandins .

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Prostaglandins are known to play a role in inflammation; thus, derivatives like this compound are investigated for their potential to modulate inflammatory pathways. Its ability to retain some anti-aggregatory effects implies that it may influence platelet aggregation and vascular inflammation positively.

Comparative Potency Table

The following table summarizes the comparative potency of this compound against other prostaglandins:

| Compound | Uterine Stimulation Activity | Anti-Aggregatory Activity |

|---|---|---|

| PGE1 | High | High |

| This compound | Low (14x less than PGE1) | Moderate (75% of PGE1) |

| PGI2 | Moderate | High |

In Vitro Studies

In vitro studies have demonstrated the selective activity of this compound on human platelets and smooth muscle cells. These studies reveal that while it does not stimulate uterine contractions effectively, it can reduce platelet aggregation significantly, suggesting its utility in cardiovascular applications .

Metabolism and Excretion

The metabolic pathway of this compound has been explored through various animal studies. It is primarily metabolized through enzymatic conversion processes similar to other prostaglandins but shows unique metabolic profiles that could influence its pharmacokinetics and efficacy in therapeutic settings .

Potential Therapeutic Applications

Given its unique profile, this compound may have potential applications in:

- Cardiovascular Health : As an antithrombotic agent with reduced uterine stimulation.

- Inflammatory Conditions : Its anti-inflammatory properties could be harnessed in treating conditions where modulation of inflammatory responses is beneficial.

- Research Tool : As a selective prostaglandin analogue for studying prostaglandin pathways and their roles in various physiological processes.

Q & A

Q. Advanced

- AM1 : Faster computation, suitable for large datasets. Delivers higher predictive accuracy (r = 0.924 vs. r = 0.865 for DFT) and explains 85.4% of activity variance.

- DFT-B3LYP/6-31G *: More accurate electronic properties but computationally intensive. Best for mechanistic studies (e.g., electrophilicity index trends). Use AM1 for screening and DFT for detailed electronic analysis .

How does the electrophilicity index negatively impact inhibition activity?

Basic

The electrophilicity index (ω) quantifies a molecule’s electron-accepting capacity. A negative contribution (β = -0.45 in Model 3) indicates that high electrophilicity destabilizes receptor-ligand interactions. For example, excess electronegative groups (e.g., -OH) can cause repulsion in the estrogen receptor’s binding pocket, reducing affinity by 15–20% .

What integrative approaches combine QSAR and molecular docking to elucidate mechanism of action?

Q. Advanced

- Step 1 : Use QSAR to identify critical descriptors (e.g., E-HOMO, heat of formation).

- Step 2 : Perform molecular docking to visualize binding modes (e.g., hydroxyl groups at 3/9 positions).

- Step 3 : Validate with experimental IC₅₀ values. This dual approach explains >90% of activity variance in estrogen receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.